molecular formula C23H24N4O6S B11193158 Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11193158
M. Wt: 484.5 g/mol
InChI Key: XRMVCNGKCRZGBG-UHFFFAOYSA-N
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Description

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenylcarbamothioyl group, and a benzene-1,3-dicarboxylate moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylcarbamothioyl group, and the esterification of the benzene-1,3-dicarboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

dimethyl 5-[[2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H24N4O6S/c1-32-21(30)14-10-15(22(31)33-2)12-17(11-14)25-19(28)13-18-20(29)24-8-9-27(18)23(34)26-16-6-4-3-5-7-16/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,24,29)(H,25,28)(H,26,34)

InChI Key

XRMVCNGKCRZGBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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